molecular formula C17H10F2N4S B14943180 3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14943180
M. Wt: 340.4 g/mol
InChI Key: WQBQXJDUYOWAML-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2,5-difluoroaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolothiadiazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, room temperature to 80°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionssolvent such as ethanol or tetrahydrofuran, room temperature to 60°C.

    Substitution: Amines, thiols; reaction conditionssolvent such as dimethylformamide or acetonitrile, room temperature to 100°C.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interact with bacterial cell membranes, causing membrane disruption and cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
  • 3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]oxadiazole
  • 3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both fluorine and phenylethenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H10F2N4S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10F2N4S/c18-12-7-8-14(19)13(10-12)16-20-21-17-23(16)22-15(24-17)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+

InChI Key

WQBQXJDUYOWAML-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.